2-[2-(4-Butylanilino)-2-oxoethyl]sulfanylacetamide
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Overview
Description
2-[2-(4-Butylanilino)-2-oxoethyl]sulfanylacetamide is a complex organic compound with the molecular formula C36H40N2O2S3. This compound is known for its unique structure, which includes a butylanilino group and a sulfanylacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Butylanilino)-2-oxoethyl]sulfanylacetamide typically involves multiple steps. One common method includes the reaction of 4-butylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Butylanilino)-2-oxoethyl]sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[2-(4-Butylanilino)-2-oxoethyl]sulfanylacetamide is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: The compound is explored for its therapeutic potential, particularly in developing new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[2-(4-Butylanilino)-2-oxoethyl]sulfanylacetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide
- [2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Uniqueness
2-[2-(4-Butylanilino)-2-oxoethyl]sulfanylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications.
Properties
IUPAC Name |
2-[2-(4-butylanilino)-2-oxoethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-2-3-4-11-5-7-12(8-6-11)16-14(18)10-19-9-13(15)17/h5-8H,2-4,9-10H2,1H3,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNYZYPKIKKKJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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